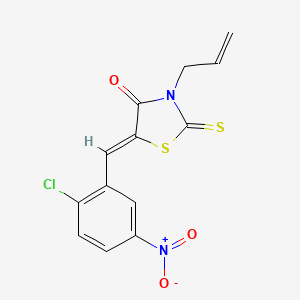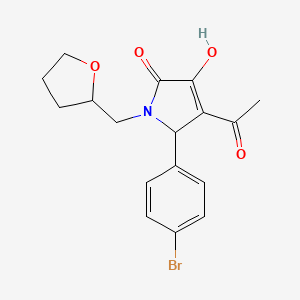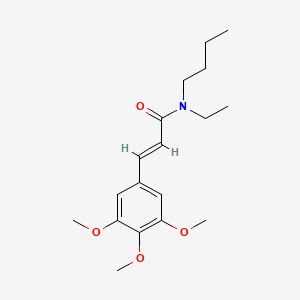
3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthesized compound that belongs to the thiazolidinone family. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action for 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes or by interacting with cellular components.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has significant biochemical and physiological effects. It has been reported to have antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, this compound has shown anticancer activity against several cancer cell lines. It has also been studied for its potential to inhibit enzymes involved in various diseases such as diabetes and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a broad-spectrum inhibitor. This compound has shown activity against a wide range of enzymes and microorganisms, making it a versatile tool for research. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound as a potential drug candidate for various diseases. Additionally, further studies are needed to understand the mechanism of action for this compound and to investigate its potential as an inhibitor for other enzymes. Finally, research could focus on improving the solubility of this compound to increase its bioavailability and expand its use in lab experiments.
Métodos De Síntesis
The synthesis of 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 2-chloro-5-nitrobenzaldehyde and thiourea in the presence of allyl bromide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential in medicinal chemistry research. It has been studied for its antibacterial, antifungal, and anticancer properties. Furthermore, this compound has been investigated as a potential inhibitor for various enzymes such as urease, α-glucosidase, and acetylcholinesterase.
Propiedades
IUPAC Name |
(5Z)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S2/c1-2-5-15-12(17)11(21-13(15)20)7-8-6-9(16(18)19)3-4-10(8)14/h2-4,6-7H,1,5H2/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCMJAANWGVXDI-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-chloro-5-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(phenylthio)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5038277.png)
![7-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5038283.png)
![methyl N-[(2-{[(benzyloxy)carbonyl]amino}-5-bromophenyl)(phenyl)methyl]glycinate](/img/structure/B5038297.png)
![17-(4-methoxy-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5038313.png)
![1-ethoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5038321.png)
![8-[2-(2-tert-butylphenoxy)ethoxy]quinoline](/img/structure/B5038334.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B5038344.png)
![2-benzyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5038347.png)
![1-ethoxy-3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038357.png)
![2-{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5038368.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5038376.png)
![2-(1-(2,2-dimethylpropyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5038390.png)
